5-Amino-3-methyl-1-(3-nitrophenyl)-1H-pyrazole-4-carbonitrile
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Description
5-Amino-3-methyl-1-(3-nitrophenyl)-1H-pyrazole-4-carbonitrile (also known as AMNP) is a compound that is used in various scientific research applications. It is a heterocyclic compound, meaning it contains both a carbon and nitrogen atom in its ring structure, and it has a wide range of applications in research due to its unique properties. AMNP is used in biochemical and physiological experiments, as well as in drug synthesis, and it has been used in a variety of research studies.
Scientific Research Applications
Antiviral Applications
5-Amino-3-methyl-1-(3-nitrophenyl)-1H-pyrazole-4-carbonitrile and its derivatives have been investigated for antiviral properties. For instance, certain derivatives were tested for their antiviral activity against Herpes Simplex Virus type-1 (HSV-1) (Shamroukh et al., 2007).
Antimicrobial Applications
This compound has also been used in the synthesis of new heterocycles with potential antimicrobial activity. Some synthesized derivatives showed potent antimicrobial properties (El-ziaty et al., 2018).
Structural Analysis and Synthesis
The structural characteristics of derivatives of 5-Amino-3-methyl-1-(3-nitrophenyl)-1H-pyrazole-4-carbonitrile have been extensively studied. X-ray crystallography has been used to determine the structure of related compounds, providing valuable insights into their molecular geometry (Wang et al., 2005).
Corrosion Inhibition
Research has also explored the use of derivatives as corrosion inhibitors. Studies have shown that these compounds can effectively inhibit corrosion on steel surfaces, making them valuable in industrial applications (Abdel Hameed et al., 2020).
Dye Synthesis
Derivatives of 5-Amino-3-methyl-1-(3-nitrophenyl)-1H-pyrazole-4-carbonitrile have been used in the synthesis of heterocyclic dyes. The properties of these dyes, such as their absorption characteristics, depend on the substituents on the aromatic rings and the type of heterocyclic rings used (Tao et al., 2019).
properties
IUPAC Name |
5-amino-3-methyl-1-(3-nitrophenyl)pyrazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O2/c1-7-10(6-12)11(13)15(14-7)8-3-2-4-9(5-8)16(17)18/h2-5H,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSITPIWVFGILP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C#N)N)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674616 |
Source
|
Record name | 5-Amino-3-methyl-1-(3-nitrophenyl)-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-3-methyl-1-(3-nitrophenyl)-1H-pyrazole-4-carbonitrile | |
CAS RN |
107842-58-0 |
Source
|
Record name | 5-Amino-3-methyl-1-(3-nitrophenyl)-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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